1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol
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Overview
Description
1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable cyclopentanone derivative under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-methylcyclohexanol: Similar structure but with a cyclohexane ring.
1-(4-Fluorophenyl)-2-methylcyclopentane: Lacks the hydroxyl group, affecting its reactivity and applications.
1-(4-Fluorophenyl)-2-methylcyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
1-(4-Fluorophenyl)-2-methylcyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, a fluorophenyl group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15FO |
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Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-9-3-2-8-12(9,14)10-4-6-11(13)7-5-10/h4-7,9,14H,2-3,8H2,1H3 |
InChI Key |
RUCYJHSOEOQXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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